![molecular formula C13H26O B072397 3-Tridecanone CAS No. 1534-26-5](/img/structure/B72397.png)
3-Tridecanone
Overview
Description
Synthesis Analysis
Synthesis of compounds structurally related to 3-Tridecanone often involves complex reactions. For instance, the synthesis of triangulene, a molecule with a unique structure and reactive properties, was achieved through on-surface generation, indicating the potential complexities in synthesizing similar organic compounds (Pavliček et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Tridecanone has been a significant focus of research. For example, the crystal structure of tridecanoic acid, a molecule with a similar carbon chain length, was determined, providing insights into the structural aspects of long-chain carbon compounds (Goto & Asada, 1980).
Chemical Reactions and Properties
Chemical reactions involving compounds with structural similarities to 3-Tridecanone have been extensively studied. For instance, research on 3-triazolyl-2-iminochromenes showcases the complexity of chemical reactions that such compounds can undergo (Qian et al., 2013).
Physical Properties Analysis
The physical properties of compounds like 3-Tridecanone are often influenced by their molecular structure. The study of tris(trifluoromethyl)borane carbonyl provides an example of how molecular structure can affect physical properties like thermal stability (Finze et al., 2002).
Chemical Properties Analysis
Understanding the chemical properties of 3-Tridecanone-like compounds involves exploring their interactions and reactivities. The synthesis and properties of ferrocenyl-substituted 1,3,5-triazines, for example, demonstrate the varied chemical properties that can be observed in similar organic molecules (Maragani et al., 2013).
Scientific Research Applications
Antimicrobial Properties : 3-Tridecanone, identified in the interdigital gland extracts of black-tailed deer, demonstrated growth inhibition of several species of fungi and gram-positive bacteria. This compound represents a new class of lipid antibiotics found on animal skin (Wood, Shaffer, & Kubo, 1995).
Insecticide Applications : Research on the wild tomato species Lycopersicon hirsutum f. glabratum identified 2-Tridecanone as a nonalkaloid insecticide significantly more abundant than in cultivated tomatoes. It was lethal to lepidopterous larvae and aphids when applied to filter paper (Williams, Kennedy, Yamamoto, Thacker, & Bordner, 1980).
Insect Development Retardant : A study found that 2-Tridecanone affects insect development, similar to symptoms caused by the physiological imbalance of juvenile and molting hormones in cotton bollworm. The research indicated that this effect is mediated by P450 genes, which are related to the biosynthesis or metabolism of 20-hydroxyecdysone (Zhang, Lu, Xiang, Shang, & Gao, 2016).
Repellency Against Ticks : 2-Tridecanone has been reported to have a repellent effect against ticks. It showed significant repellency in bioassays against Amblyomma americanum and Dermacentor variabilis, suggesting its potential as an arthropod repellent (Kimps, Bissinger, Apperson, Sonenshine, & Roe, 2011).
Chemical Synthesis Applications : A study on the chemical synthesis of 5-tridecanone using N-hydroxyphthalimide (NHPI) as a polarity-reversal catalyst demonstrated its potential in hydroacylation of simple alkenes with aldehydes via a radical process (Tsujimoto, Iwahama, Sakaguchi, & Ishii, 2001).
Microbial Degradation : 2-Tridecanone was found to be degraded by soil microorganisms, particularly Pseudomonas species, into several products including 2-tridecanol, 1-undecanol, 1-decanol, and undecanoic acid. This study provided insights into the microbial degradation pathways of long-chain methyl ketones (Forney, Markovetz, & Kallio, 1967).
Safety And Hazards
properties
IUPAC Name |
tridecan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIXOWNDGFVYNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165319 | |
Record name | Tridecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90165319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless melt; mp = 26-28 deg C; [Alfa Aesar MSDS] | |
Record name | 3-Tridecanone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10827 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
3-Tridecanone | |
CAS RN |
1534-26-5 | |
Record name | 3-Tridecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1534-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Tridecanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001534265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-TRIDECANONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158431 | |
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Record name | Tridecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90165319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tridecan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-TRIDECANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY4J47D8VZ | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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